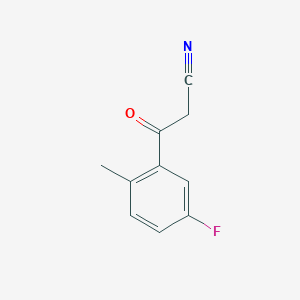

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile

Description

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a phenyl ring substituted with fluorine at the para-position (C5) and a methyl group at the ortho-position (C2). The compound’s structure combines electron-withdrawing (fluorine) and steric (methyl) effects, influencing its reactivity and physicochemical properties. For example, 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile is synthesized by reacting methyl 4-(tert-butyl)benzoate with acetonitrile and CH₃Li . Similarly, sodium hydride (NaH) in acetonitrile is used to prepare 3-(benzofuran-3-yl)-3-oxopropanenitrile . These methods suggest that the target compound could be synthesized by analogous routes using appropriately substituted aryl precursors.

Properties

IUPAC Name |

3-(5-fluoro-2-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIXSQSVSBTIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645209 | |

| Record name | 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-23-8 | |

| Record name | 5-Fluoro-2-methyl-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or secondary alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The fluoro-substituted phenyl ring can enhance binding affinity and specificity, while the nitrile and ketone groups can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile with key structural analogs:

Physicochemical Properties

- Melting Points and Solubility: 3-(4-Fluorophenyl)-3-oxopropanenitrile (2.114j) is reported as a pale yellow solid with a 93% yield and a melting point consistent with literature . Fluorine’s electronegativity likely increases intermolecular dipole interactions, raising the melting point compared to non-fluorinated analogs. The methyl group in the target compound may further elevate the melting point due to additional van der Waals forces, though steric effects could reduce crystalline packing efficiency.

Spectroscopic Data :

- IR : Strong absorption peaks for nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) are expected across all analogs.

- NMR : In 3-(4-fluorophenyl)-3-oxopropanenitrile, the ¹⁹F NMR shows a singlet for the fluorine atom, while ¹H NMR reveals aromatic protons split by fluorine coupling . For the target compound, the ortho-methyl group would cause distinct splitting patterns in ¹H NMR due to proximity to fluorine.

Biological Activity

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile, a compound with the molecular formula CHFNO, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro-substituted aromatic ring and a nitrile functional group, which are critical for its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability.

Antifungal Activity

Research has indicated that 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile exhibits significant antifungal properties. In one study, the compound was evaluated against Cryptococcus neoformans, a pathogenic fungus. The results demonstrated a concentration-dependent inhibition of fungal growth, with an effective concentration (EC) below 12.5 μM being indicative of strong antifungal activity .

The antifungal activity is believed to stem from the compound's ability to inhibit heat shock protein 90 (Hsp90), a chaperone protein essential for fungal survival. Inhibition of Hsp90 disrupts various signaling pathways critical for fungal growth and reproduction . The selectivity of the compound for fungal cells over mammalian cells was confirmed through comparative assays using human HepG2 cell lysates, yielding a fold-selectivity greater than 5 .

Study 1: Selectivity and Potency

In a comparative study on various derivatives of similar compounds, 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile showed improved selectivity towards C. neoformans compared to other tested compounds. The study highlighted that modifications in the substituents on the aromatic ring significantly influenced both selectivity and potency, with this particular compound demonstrating a promising profile .

Study 2: Structural Activity Relationship (SAR)

A structural activity relationship analysis revealed that the introduction of fluorine at the meta position of the aromatic ring contributed to enhanced antifungal activity. The study systematically varied substituents on the aromatic ring and assessed their effects on biological activity, confirming that fluorinated derivatives consistently exhibited higher selectivity and lower minimum inhibitory concentrations (MICs) .

Data Summary

| Compound Name | EC50 (μM) | Selectivity Ratio (Fungal/Human) | Mechanism of Action |

|---|---|---|---|

| 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | <12.5 | >5 | Hsp90 Inhibition |

| Control Compound A | >15 | <1 | Non-selective |

| Control Compound B | 10 | 2 | Hsp90 Inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.